An In-depth Technical Guide to 2-Bromo-4-chloro-5-methylbenzaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Bromo-4-chloro-5-methylbenzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Benzaldehydes
In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to the design of novel therapeutics and functional materials. Among the vast array of building blocks available to the synthetic chemist, polysubstituted benzaldehydes represent a cornerstone of molecular architecture. These compounds, characterized by an aldehyde moiety and a variety of substituents on the benzene ring, offer a versatile platform for the construction of complex molecular frameworks. The aldehyde group serves as a reactive handle for a multitude of transformations, while the substituents modulate the electronic and steric properties of the molecule, influencing its reactivity and, in the context of drug discovery, its biological activity.
This guide provides an in-depth technical overview of a specific polysubstituted benzaldehyde, 2-Bromo-4-chloro-5-methylbenzaldehyde . While specific data for this particular isomer is not extensively documented in publicly available literature, this guide will leverage established principles of organic chemistry and data from closely related analogues to provide a comprehensive understanding of its properties, synthesis, and potential applications. The presence of bromine, chlorine, and a methyl group on the benzaldehyde core imparts a unique combination of reactivity and structural features, making it a valuable intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.
Chemical Identity and Physicochemical Properties
CAS Number: While a specific CAS number for 2-Bromo-4-chloro-5-methylbenzaldehyde is not readily found in major chemical databases, it is available from some chemical suppliers. For the purpose of this guide, it is crucial to verify the CAS number with the supplier upon procurement. For a closely related isomer, 2-bromo-5-chloro-4-methylbenzaldehyde, the CAS number is 1383855-38-6[1].
The physicochemical properties of 2-Bromo-4-chloro-5-methylbenzaldehyde can be predicted based on the contributions of its individual functional groups and comparison with similar halogenated benzaldehydes. The presence of halogen atoms significantly influences properties such as boiling point, melting point, and solubility[2].
Table 1: Predicted Physicochemical Properties of 2-Bromo-4-chloro-5-methylbenzaldehyde
| Property | Predicted Value/Information | Justification and Comparison |
| Molecular Formula | C₈H₆BrClO | Based on the chemical structure. |
| Molecular Weight | 233.49 g/mol | Calculated from the atomic weights of the constituent elements. This is consistent with isomers like 2-bromo-5-chloro-4-methylbenzaldehyde[1]. |
| Appearance | Likely a white to off-white or pale yellow solid. | Halogenated aromatic aldehydes are typically crystalline solids at room temperature[3]. |
| Melting Point | Expected to be in the range of 30-80 °C. | For comparison, the melting point of 2-Bromo-4-methylbenzaldehyde is 30-35 °C[4]. The addition of a chlorine atom would likely increase the melting point due to increased molecular weight and intermolecular forces. |
| Boiling Point | Predicted to be above 200 °C at atmospheric pressure. | Halogenation generally increases the boiling point of organic compounds. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water. | The nonpolar aromatic ring and halogens suggest solubility in organic solvents, while the polar aldehyde group may impart slight water solubility[3]. |
Synthesis Strategies for Halogenated Benzaldehydes
The synthesis of polysubstituted benzaldehydes like 2-Bromo-4-chloro-5-methylbenzaldehyde typically involves multi-step sequences that allow for the regioselective introduction of the various substituents. A common and versatile approach involves the functionalization of a pre-existing substituted benzene ring.
General Synthetic Approach
A plausible synthetic route to 2-Bromo-4-chloro-5-methylbenzaldehyde could start from a commercially available substituted toluene. The sequence of reactions, namely chlorination, bromination, and formylation, would need to be carefully chosen to ensure the desired regioselectivity. The directing effects of the substituents on the aromatic ring (the methyl group being ortho-, para-directing and the halogens being ortho-, para-directing but deactivating) are critical considerations in planning the synthetic strategy.
Caption: A generalized synthetic workflow for polysubstituted benzaldehydes.
Exemplary Experimental Protocol: Synthesis of 2-Bromo-4-methylbenzaldehyde
Step 1: Diazotization of 2-Bromo-4-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a mixture of 2-bromo-4-methylaniline (0.25 mole) and water (50 ml) is prepared.
-
Concentrated hydrochloric acid (57 ml) is slowly added with stirring.
-
The mixture is cooled to room temperature, and ice (100 g) is added to maintain the temperature between -5°C and +5°C using an ice-salt bath.
-
A solution of sodium nitrite (0.25 mole) in water (25 ml) is added dropwise to the stirred mixture, forming the diazonium salt solution.
Step 2: Formylation and Hydrolysis
-
The diazonium salt solution is then subjected to a formylation reaction, for instance, through a Gattermann or Vilsmeier-Haack type reaction, followed by hydrolysis to yield the aldehyde. A detailed procedure for this transformation can be found in the provided reference[5].
Step 3: Purification
-
The crude product is typically purified by steam distillation followed by extraction with an organic solvent like ether.
-
The organic extracts are washed, dried, and the solvent is evaporated.
-
Final purification is achieved by vacuum distillation to yield pure 2-Bromo-4-methylbenzaldehyde[5].
Applications in Research and Drug Development
Halogenated aromatic aldehydes are invaluable intermediates in the synthesis of a wide range of biologically active molecules and functional materials[6][7]. The presence of halogen atoms can significantly enhance the biological activity and membrane permeability of a molecule compared to its non-halogenated counterparts[8].
1. Pharmaceutical Synthesis: These compounds are key building blocks for the synthesis of novel drug candidates. The aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to build complex heterocyclic scaffolds, which are prevalent in many pharmaceuticals. The specific halogenation pattern is often crucial for achieving the desired biological activity[6]. The bromine and chlorine atoms provide sites for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of diverse molecular libraries for high-throughput screening.
2. Agrochemicals: Similar to pharmaceuticals, the synthesis of modern agrochemicals, such as herbicides, fungicides, and insecticides, often relies on halogenated aromatic intermediates. The introduction of halogens can enhance the potency and metabolic stability of the active ingredients.
3. Materials Science: Substituted benzaldehydes are also used in the synthesis of dyes, pigments, and polymers. The specific substituents on the aromatic ring can be tailored to achieve desired optical or material properties[2].
Safety and Handling
Substituted benzaldehydes, particularly halogenated ones, should be handled with appropriate safety precautions in a well-ventilated laboratory environment, preferably within a fume hood.
Hazard Identification:
-
Inhalation: May cause respiratory irritation[9].
-
Skin Contact: Can cause skin irritation, and repeated exposure may lead to a skin rash[9].
-
Eye Contact: May cause serious eye irritation[9].
-
Ingestion: Harmful if swallowed.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For operations with a potential for significant exposure, a NIOSH-approved respirator may be necessary[10].
-
Engineering Controls: Use in a well-ventilated area, with local exhaust ventilation (fume hood) being highly recommended.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, bases, and metals[10].
-
Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations. Do not allow the material to enter drains or waterways[11].
Caption: A logical workflow for the safe handling of substituted benzaldehydes.
Conclusion
2-Bromo-4-chloro-5-methylbenzaldehyde, as a member of the halogenated benzaldehyde family, represents a strategically important building block for synthetic chemistry. While specific data for this isomer is limited, this guide has provided a comprehensive overview of its likely properties, synthesis, and applications by drawing on established chemical principles and data from closely related compounds. Its unique substitution pattern offers a versatile platform for the development of novel pharmaceuticals, agrochemicals, and materials. As with all chemical reagents, a thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.
References
-
Ningbo Inno Pharmchem Co.,Ltd. Leveraging Halogenated Aromatic Aldehydes for Advanced Organic Synthesis. [Link]
-
Chemstock. BENZALDEHYDE Safety Data Sheet. [Link]
-
Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]
- Shahab, K., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-360.
- Ferreira, A. G. M., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 2895.
-
PubChem. 2-Bromo-5-chloro-4-methylbenzaldehyde. [Link]
-
ResearchGate. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]
-
Lanxess. Benzaldehyde Product Safety Assessment. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Benzaldehyde. [Link]
-
NJ Department of Health. HAZARD SUMMARY: BENZALDEHYDE. [Link]
- Google Patents. Method of making 2-bromo-4-chloro substituted phenols.
-
PubChem. 4-Bromo-5-chloro-2-methylbenzaldehyde. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromo-4-methylbenzaldehyde | 824-54-4 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. nj.gov [nj.gov]
- 10. lanxess.com [lanxess.com]
- 11. chemos.de [chemos.de]
